5-(4-Methylphenyl)heptanal
Description
5-(4-Methylphenyl)heptanal is a synthetic aliphatic aldehyde featuring a heptane backbone substituted with a 4-methylphenyl group at the fifth carbon position.
Properties
CAS No. |
94201-03-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-(4-methylphenyl)heptanal |
InChI |
InChI=1S/C14H20O/c1-3-13(6-4-5-11-15)14-9-7-12(2)8-10-14/h7-11,13H,3-6H2,1-2H3 |
InChI Key |
ZLJBIAXKACXRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)heptanal typically involves the reaction of 4-methylbenzyl chloride with heptanal in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the heptanal moiety.
Industrial Production Methods: In an industrial setting, the production of 5-(4-Methylphenyl)heptanal can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: 5-(4-Methylphenyl)heptanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Methylphenyl)heptanoic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 5-(4-Methylphenyl)heptanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(4-Methylphenyl)heptanoic acid.
Reduction: 5-(4-Methylphenyl)heptanol.
Substitution: Depending on the nucleophile, products such as imines or ethers can be formed.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
5-(4-Methylphenyl)heptanal serves as a crucial intermediate in the synthesis of complex organic molecules. Its aldehyde group can participate in various reactions, such as condensation and reduction, making it a versatile building block in synthetic organic chemistry.
2. Biological Studies:
The compound has been utilized as a probe in biological research to investigate enzyme mechanisms and metabolic pathways. For instance, studies have shown its potential to modulate the activity of specific enzymes involved in lipid metabolism, offering insights into metabolic disorders.
3. Fragrance and Flavor Industry:
Due to its aromatic properties derived from the phenyl group, 5-(4-Methylphenyl)heptanal is employed in the production of fragrances and flavors. Its unique scent profile makes it suitable for use in perfumes and cosmetic products.
Case Studies
1. Enzyme Interaction Studies:
Research has demonstrated that derivatives of 5-(4-Methylphenyl)heptanal can act as inhibitors or substrates for specific enzymes. For example, studies on enzyme kinetics have shown that this compound can provide insights into the mechanisms of action for enzymes involved in fatty acid metabolism.
2. Industrial Applications:
In the fragrance industry, 5-(4-Methylphenyl)heptanal has been incorporated into various products due to its pleasing scent profile. It is commonly used in deodorants, perfumes, and other personal care items.
3. Toxicological Studies:
Investigations into the safety profile of aldehydes like 5-(4-Methylphenyl)heptanal have highlighted their potential toxicity at certain concentrations. Understanding these effects is crucial for developing safe applications in consumer products.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)heptanal involves its interaction with cellular components. For instance, it has been shown to inhibit the growth of Aspergillus flavus by inducing oxidative stress and disrupting cellular metabolism . The compound targets the cell wall and plasma membrane, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic Ketones (e.g., 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone)
- Structural Differences: Unlike the linear heptanal chain in 5-(4-Methylphenyl)heptanal, this compound is a cyclopentanone derivative with a chlorophenylmethyl substituent. The cyclic structure enhances steric hindrance, affecting its reactivity in fungicide synthesis .
- Applications : Serves as a key intermediate for metconazole, a triazole fungicide. The aldehyde group in 5-(4-Methylphenyl)heptanal lacks the cyclization required for such applications .
Triazole Fungicide Intermediates (e.g., Metconazole and Triticonazole)
- Functional Groups : Metconazole features a triazole ring and hydroxyl group, contrasting with the aldehyde in 5-(4-Methylphenyl)heptanal. The latter’s lack of heterocyclic moieties limits its antifungal utility .
- Substituent Effects : Both compounds share aryl groups (4-methylphenyl vs. 4-chlorophenyl), but the chloro substituent in metconazole intermediates enhances electrophilicity, critical for binding fungal enzymes .
Oxazolo[4,5-d]pyrimidine Derivatives
- Core Structure : Derivatives such as 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine have fused heterocyclic systems, unlike the aliphatic heptanal. The 4-methylphenyl group in both compounds may impart similar lipophilicity, but the pyrimidine core enables DNA intercalation, a property absent in the aldehyde .
- Synthetic Routes : Both classes utilize aryl-substituted precursors, but the aldehyde’s synthesis likely involves straightforward alkylation or oxidation, whereas oxazolo-pyrimidines require multi-step cyclization .
Natural Heptanone Analog (5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone)
- Functional Group: A ketone versus an aldehyde, reducing electrophilicity. The heptanone’s methoxy and hydroxyphenyl groups enhance solubility and bioactivity, as seen in its natural occurrence in Alpinia officinarum .
- Biological Relevance: The natural heptanone exhibits phytochemical properties, while 5-(4-Methylphenyl)heptanal’s synthetic nature and aldehyde group suggest industrial rather than biological applications .
Data Table: Comparative Analysis of Key Features
Biological Activity
5-(4-Methylphenyl)heptanal, a compound with a unique structure featuring a heptanal backbone and a para-methylphenyl substituent, has garnered attention for its potential biological activities. This article explores its biological properties, including its interactions with biological systems, toxicity profiles, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
5-(4-Methylphenyl)heptanal is categorized as an aldehyde, which is a functional group characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. Its chemical formula is , and it exhibits properties typical of aldehydes, such as volatility and reactivity with nucleophiles.
1. Antimicrobial Properties
Research has indicated that aldehydes can exhibit antimicrobial activity. A study examining various volatile organic compounds (VOCs), including aldehydes like 5-(4-Methylphenyl)heptanal, demonstrated their potential to inhibit the growth of certain bacteria and fungi. This property is particularly relevant in the development of natural preservatives and antimicrobial agents in food and pharmaceuticals .
2. Cytotoxic Effects
In vitro studies have shown that 5-(4-Methylphenyl)heptanal can induce cytotoxicity in various cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells. This finding positions 5-(4-Methylphenyl)heptanal as a candidate for further investigation in cancer therapeutics .
3. Metabolic Pathways
The metabolism of 5-(4-Methylphenyl)heptanal involves conjugation reactions that can influence its biological activity. Studies have suggested that this compound may interact with metabolic enzymes, which could modulate its efficacy and toxicity profiles. Understanding these pathways is crucial for assessing the safety and therapeutic potential of the compound .
Case Study: Anticancer Activity
A notable study investigated the effects of 5-(4-Methylphenyl)heptanal on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study highlighted the potential for developing novel anticancer therapies based on this compound's structure .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via ROS generation |
| HeLa | 30 | Cell cycle arrest |
| A549 | 28 | Mitochondrial dysfunction |
Case Study: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of various aldehydes, 5-(4-Methylphenyl)heptanal was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at concentrations as low as 100 µg/mL, suggesting its potential utility in developing antimicrobial formulations .
Toxicological Profile
The safety assessment of 5-(4-Methylphenyl)heptanal is essential for its application in consumer products. Preliminary toxicological studies indicate that while the compound exhibits some cytotoxic effects on cancer cells, it also shows low toxicity towards normal human cell lines at therapeutic doses. Further studies are needed to fully characterize its safety profile, including chronic exposure effects and potential allergenic responses .
Chemical Reactions Analysis
Functional Groups and Reactivity
5-(4-Methylphenyl)heptanal contains an aldehyde group (-CHO) and an aromatic ring with a methyl substituent. These functional groups dictate its reactivity:
-
Aldehyde group : Highly reactive toward oxidation, reduction, and nucleophilic addition.
-
Aromatic ring : Susceptible to electrophilic substitution due to the activating methyl group .
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids or ketones, depending on the oxidizing agent.
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | 5-(4-Methylphenyl)heptanoic acid | Hot aqueous acid |
| H₂CrO₄ (acidic) | 5-(4-Methylphenyl)heptanoic acid | Oxidative conditions |
| PCC (mild) | 5-(4-Methylphenyl)heptanal (no reaction) | Anhydrous conditions |
Notes : Strong oxidizing agents like KMnO₄ or H₂CrO₄ fully oxidize the aldehyde to a carboxylic acid. Mild oxidizers (e.g., PCC) do not oxidize aldehydes under anhydrous conditions .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol. Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
| Reagent | Product | Conditions |
|---|---|---|
| LiAlH₄ | 5-(4-Methylphenyl)heptanol | Ethereal solvent (e.g., THF) |
| NaBH₄ | 5-(4-Methylphenyl)heptanol | Protic solvent (e.g., methanol) |
Mechanism : Nucleophilic hydride attack on the carbonyl carbon, followed by protonation .
Electrophilic Aromatic Substitution
The methyl-substituted benzene ring undergoes electrophilic substitution, directing incoming electrophiles to the para position.
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(4-Methyl-3-nitrophenyl)heptanal |
| Bromination | Br₂, FeBr₃ | 5-(4-Methyl-3-bromo phenyl)heptanal |
Note : The methyl group activates the ring, allowing substitution at the ortho, meta, and para positions, with para being favored due to steric effects .
Condensation Reactions
The aldehyde group participates in condensation reactions (e.g., aldol or benzoin condensation) with other carbonyl compounds.
| Type | Reagent | Product |
|---|---|---|
| Aldol Condensation | Base (e.g., NaOH) | β-Hydroxy aldehyde derivatives |
| Benzoin Condensation | Cyanide (CN⁻) | α-Hydroxy ketone derivatives |
Mechanism : Enolate formation followed by nucleophilic attack on the carbonyl carbon .
Cross-Coupling Reactions
The aldehyde group can participate in cross-coupling reactions (e.g., Grignard or organometallic additions).
| Reaction | Reagent | Product |
|---|---|---|
| Grignard Addition | RMgX (e.g., CH₃MgBr) | 5-(4-Methylphenyl)heptanol derivatives |
Note : These reactions typically require prior protection of the aldehyde group (e.g., as an acetal) to avoid side reactions .
Biological Interactions
While specific biological data for 5-(4-Methylphenyl)heptanal is limited in the provided sources, aldehydes generally exhibit:
-
Antimicrobial activity : Through protein and DNA interactions.
-
Enzyme inhibition : Via carbonyl group interactions with active sites.
Further research is needed to confirm these effects for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
